L-Glutaryl Carnitine-d6 Chloride: A Technical Guide for Advanced Bioanalytical Applications
L-Glutaryl Carnitine-d6 Chloride: A Technical Guide for Advanced Bioanalytical Applications
This guide provides an in-depth technical overview of L-Glutaryl Carnitine-d6 Chloride, a critical tool for researchers, clinicians, and professionals in drug development. We will move beyond a simple datasheet to explore the rationale behind its application, particularly as an internal standard in mass spectrometry-based bioanalysis, and provide practical, field-proven insights into its use.
Introduction: The Imperative for Precision in Metabolic Biomarker Quantification
In the landscape of clinical diagnostics and metabolic research, the accurate quantification of endogenous molecules is paramount. L-Glutaryl Carnitine, a key metabolite of L-Carnitine, serves as a crucial biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA1), an inherited metabolic disorder characterized by the deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][2][3] The accumulation of glutaric acid and its derivatives, including L-Glutaryl Carnitine, in bodily fluids is a hallmark of this disease.[1][2][3][4]
To achieve the high degree of accuracy and precision required for clinical decision-making, stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] L-Glutaryl Carnitine-d6 Chloride is the deuterated analog of L-Glutaryl Carnitine and is designed to mimic the behavior of the endogenous analyte throughout the analytical process, thereby correcting for variability.[8][9]
This guide will delve into the chemical properties of L-Glutaryl Carnitine-d6 Chloride, the principles of its application as an internal standard, and a detailed protocol for its use in a typical clinical research workflow for the quantification of L-Glutaryl Carnitine in biological matrices.
Core Physicochemical Properties of L-Glutaryl Carnitine-d6 Chloride
A thorough understanding of the physicochemical properties of an internal standard is fundamental to its effective implementation. The key characteristics of L-Glutaryl Carnitine-d6 Chloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆D₆ClNO₆ | [8][10][11] |
| Molecular Weight | 317.80 g/mol | [8][9][11] |
| CAS Number | 102636-82-8 | [8] |
| Appearance | White solid | [9] |
| Solubility | Soluble in DMF, DMSO, and ethanol. | [9] |
| Isotopic Purity | ≥98% (Deuterium) | [9][10] |
| Chemical Purity | ≥95% | [9][10] |
| Storage Conditions | -20°C in the dark. | [9][10] |
Expert Insight: The high isotopic purity of L-Glutaryl Carnitine-d6 Chloride is critical. Any significant presence of the unlabeled analyte (L-Glutaryl Carnitine) within the internal standard stock would lead to an overestimation of the endogenous analyte concentration in the samples. The placement of the six deuterium atoms on the trimethylamine group provides a stable isotopic label with a sufficient mass shift (+6 Da) from the unlabeled analyte, preventing spectral overlap in the mass spectrometer.[12]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a SIL-IS like L-Glutaryl Carnitine-d6 Chloride is a cornerstone of robust quantitative bioanalysis for several compelling reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex mixtures of molecules that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[6][13] Because a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.
-
Compensation for Sample Preparation Variability: Analyte loss can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6] Adding the internal standard at the beginning of the sample preparation process allows it to track the analyte through each step, correcting for any losses.
-
Mitigation of Instrumental Fluctuations: Variations in injection volume, ionization efficiency, and detector response can introduce variability into the analytical run. The consistent response of the internal standard relative to the analyte helps to correct for these fluctuations.[5]
Experimental Workflow: Quantification of L-Glutaryl Carnitine in Human Plasma
The following protocol outlines a typical LC-MS/MS workflow for the quantification of L-Glutaryl Carnitine in human plasma using L-Glutaryl Carnitine-d6 Chloride as an internal standard. This method is intended for research purposes.
Materials and Reagents
-
L-Glutaryl Carnitine (analyte standard)
-
L-Glutaryl Carnitine-d6 Chloride (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Human plasma (control and study samples)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Glutaryl Carnitine and L-Glutaryl Carnitine-d6 Chloride in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Glutaryl Carnitine primary stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution (IS-WS): Dilute the L-Glutaryl Carnitine-d6 Chloride primary stock solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma (calibration standard, quality control sample, or unknown sample).
-
Add Internal Standard: Add 10 µL of the IS-WS (e.g., 100 ng/mL L-Glutaryl Carnitine-d6 Chloride) to each tube, except for the blank samples (to which 10 µL of methanol is added).
-
Vortex: Briefly vortex each tube to ensure thorough mixing.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar acylcarnitines.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will effectively separate L-Glutaryl Carnitine from other endogenous components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Glutaryl Carnitine: The precursor ion will be the [M+H]⁺ ion. A characteristic product ion is often m/z 85, corresponding to the trimethylamine moiety. An improved method suggests using the m/z 388 -> 115 transition for butylated C5DC to distinguish it from isomers.[14]
-
L-Glutaryl Carnitine-d6 Chloride: The precursor ion will be the [M+H]⁺ ion, which will be 6 Da higher than the unlabeled analyte. The product ion will also be m/z 85, as the deuterium labels are not on the fragment.
-
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification of Unknowns: Determine the concentration of L-Glutaryl Carnitine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualization of Key Concepts
Chemical Structure of L-Glutaryl Carnitine-d6 Chloride
Caption: Chemical structure of L-Glutaryl Carnitine-d6 Chloride.
Experimental Workflow for L-Glutaryl Carnitine Quantification
Caption: LC-MS/MS workflow for plasma L-Glutaryl Carnitine quantification.
Conclusion: Enabling High-Confidence Bioanalysis
L-Glutaryl Carnitine-d6 Chloride is an indispensable tool for researchers and clinicians investigating metabolic disorders such as Glutaric Aciduria Type I. Its use as a stable isotope-labeled internal standard in LC-MS/MS workflows provides the necessary framework for achieving highly accurate and precise quantification of its endogenous counterpart, L-Glutaryl Carnitine. By understanding the fundamental principles of its application and adhering to a well-designed experimental protocol, laboratories can generate reliable data that contributes to improved diagnostics, patient monitoring, and a deeper understanding of metabolic pathways.
References
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Biemans, R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(18), 2641-2648. [Link]
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El-Din, M. S., et al. (2011). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. Journal of Inherited Metabolic Disease, 34(1), 173-180. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Al-Dirbashi, O. Y., et al. (2010). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. Journal of Inherited Metabolic Disease, 34(1), 173-180. [Link]
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Kölker, S., et al. (2012). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Journal of Inherited Metabolic Disease, 35(5), 933-939. [Link]
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Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. Journal of Inherited Metabolic Disease, 34(3), 677-694. [Link]
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Luna Nanotech. (n.d.). (C5DC) Glutaryl-L-carnitine-d6. Retrieved from [Link]
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Metabolon. (n.d.). Carnitine. Retrieved from [Link]
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Legere Pharmaceuticals. (2022, February 7). L-Carnitine's role in metabolism. Retrieved from [Link]
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Wikipedia. (n.d.). Carnitine. Retrieved from [Link]
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Wang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(3), 105607. [Link]
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